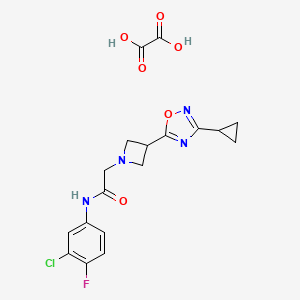

N-(3-chloro-4-fluorophenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

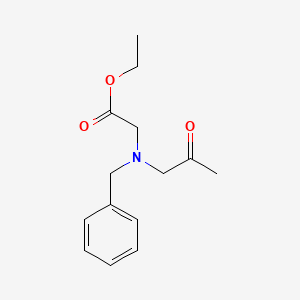

N-(3-chloro-4-fluorophenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group, an azetidine ring, and an oxadiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as Antibacterial Agents

N-(3-chloro-4-fluorophenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate and its derivatives have been synthesized and assessed for their antibacterial properties. These compounds, including variants like N-(3-chloro-4-(2-aryl)-2-oxo-azetidinyl)-2-(4-chlorophenyl)acetamides and 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, were studied for their activities against various bacterial strains like S. aureus, E. coli, K. pneumoniae, and P. aeruginosa. The presence of specific substituents, particularly fluorine atoms, in these compounds contributed significantly to their antibacterial efficacy. The studies involved synthesis, characterization, and antimicrobial screening of these compounds, revealing promising results against the tested bacterial strains. The chemical structures of these compounds were confirmed through various spectroscopic methods including IR, NMR, and Mass spectra. Some of these compounds exhibited significant activity, indicating their potential as antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008; Ramalingam, Ramesh, & Sreenivasulu, 2019; Kumar, Kumar, Drabu, & Minhaj, 2013; Desai & Dodiya, 2014).

Synthesis and Characterization of Antimicrobial Derivatives

A variety of this compound derivatives, including 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones and 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, were synthesized and characterized. These compounds were then subjected to antimicrobial evaluation against a spectrum of bacteria including E. coli, P. aeruginosa, S. aureus, and S. pyogenes, and fungi like C. albicans, A. niger, and A. clavatus. The compounds were synthesized using a sequence of chemical reactions and characterized by spectroscopic methods such as IR, 1H NMR, and 13C NMR. The antimicrobial evaluation indicated that some of these derivatives showed significant activity against the tested microbial strains. These findings underscore the potential of these compounds in the development of new antimicrobial agents (Desai & Dodiya, 2014; Gul et al., 2017).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving amines and haloalkanes.

Coupling Reactions: :

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN4O2.C2H2O4/c17-12-5-11(3-4-13(12)18)19-14(23)8-22-6-10(7-22)16-20-15(21-24-16)9-1-2-9;3-1(4)2(5)6/h3-5,9-10H,1-2,6-8H2,(H,19,23);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKGREZCNVISQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC(=C(C=C4)F)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-methyl-N-[(pyrimidin-4-yl)methyl]carbamate](/img/structure/B2632559.png)

![N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2632560.png)

![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2632568.png)

![1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2632573.png)

![2-chloro-N-[(3-methyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2632576.png)

![1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2632577.png)

![[1-(Trifluoromethyl)cyclopropyl]methanethiol](/img/structure/B2632578.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B2632580.png)